molecular formula C9H12N2O2 B2862843 2-(2-Nitrophenyl)propan-1-amine CAS No. 1256344-25-8

2-(2-Nitrophenyl)propan-1-amine

Cat. No.: B2862843
CAS No.: 1256344-25-8
M. Wt: 180.207
InChI Key: BTPIVOZKGRJHFY-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)propan-1-amine is a nitro-substituted aromatic amine characterized by a primary amine (-NH₂) group attached to a propane chain, with an ortho-nitrophenyl substituent. Nitro groups are known to act as electron-withdrawing moieties, influencing reactivity and metabolic pathways, and are frequently employed in photoactivatable compounds (e.g., bis-CNB-GABA in ) due to their photolability . The ortho-substitution pattern may introduce steric hindrance, affecting molecular conformation and interaction with biological targets.

Properties

IUPAC Name

2-(2-nitrophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(6-10)8-4-2-3-5-9(8)11(12)13/h2-5,7H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPIVOZKGRJHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)propan-1-amine typically involves the nitration of a suitable precursor, followed by amination. One common method includes the nitration of 2-phenylpropan-1-amine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, due to the electron-withdrawing nature of the nitro group.

    Oxidation: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Reduction: 2-(2-Aminophenyl)propan-1-amine.

    Substitution: Halogenated derivatives such as 2-(2-bromophenyl)propan-1-amine.

    Oxidation: Nitro derivatives or nitroso compounds.

Scientific Research Applications

2-(2-Nitrophenyl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)propan-1-amine depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro and amine groups, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

  • Electron-Withdrawing Groups (EWGs):

    • The ortho-nitro group in this compound strongly withdraws electrons via resonance and induction, reducing electron density on the aromatic ring. This contrasts with trifluoromethyl (CF₃) groups (), which are less resonance-active but still significantly electron-withdrawing .
    • Chloro (Cl) substituents () exhibit moderate electron withdrawal, while fluoro (F) () combines electronegativity with smaller steric effects .
  • Para-substituted analogs (e.g., ) avoid such hindrance, favoring planar conformations .

Amine Type and Reactivity

  • Primary vs. Secondary Amines:
    • The primary amine in this compound enhances nucleophilicity compared to secondary amines (e.g., ), making it more reactive in acylation or alkylation reactions. Secondary amines, however, may exhibit greater metabolic stability .

Biological Activity

2-(2-Nitrophenyl)propan-1-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to a propan-1-amine backbone, which influences its reactivity and biological interactions. The nitro group enhances the compound's ability to interact with various biological macromolecules, potentially leading to antimicrobial and anticancer properties .

The biological activity of this compound is largely attributed to its functional groups. The nitro and amine groups can interact with cellular targets, possibly inhibiting specific enzymes or disrupting cellular processes. Current research is focused on identifying the precise molecular targets and pathways involved in its activity .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
1-(4-Nitrophenyl)propan-1-aminePara-substituted phenyl groupDifferent substitution pattern affects reactivity
3-(4-Nitrophenyl)propan-1-amineMeta-substituted phenyl groupVariations in biological activity
4-(Aminophenyl)propan-1-amineAmino instead of nitro groupIncreased reactivity due to amino group
3-(Nitrophenyl)butan-1-amineLonger carbon chainAlters pharmacokinetics and dynamics

The structural variations significantly influence the compounds' chemical properties and biological activities .

Case Studies

Study on Antimicrobial Properties : In a study published in PMC, derivatives of nitrophenyl compounds were synthesized and tested for their antimicrobial efficacy. The results indicated that certain derivatives exhibited strong inhibitory effects against E. coli and Bacillus subtilis, suggesting that structural modifications could enhance biological activity .

Pharmacological Investigations : Another study explored the potential anticancer properties of similar nitrophenyl compounds. The findings indicated that these compounds could induce apoptosis in cancer cell lines, highlighting their therapeutic potential .

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